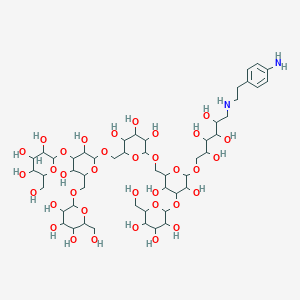

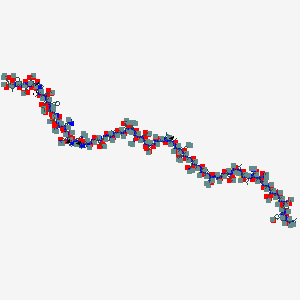

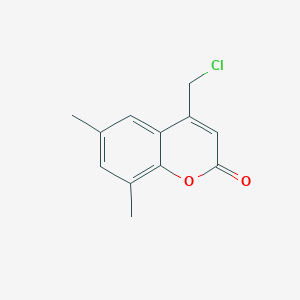

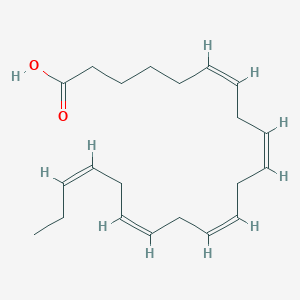

![molecular formula C28H42INO4Si B140157 tert-butyl N-[2-[3-iodo-4-[4-tri(propan-2-yl)silyloxyphenoxy]phenyl]ethyl]carbamate CAS No. 788824-53-3](/img/structure/B140157.png)

tert-butyl N-[2-[3-iodo-4-[4-tri(propan-2-yl)silyloxyphenoxy]phenyl]ethyl]carbamate

Vue d'ensemble

Description

The compound tert-butyl N-[2-[3-iodo-4-[4-tri(propan-2-yl)silyloxyphenoxy]phenyl]ethyl]carbamate is a complex organic molecule that may be related to various research areas, including the synthesis of organic photovoltaic materials, the study of carbamate herbicides, and the development of solid-phase synthesis techniques for peptides. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from related studies.

Synthesis Analysis

The synthesis of related carbamate compounds often involves multi-step reactions with careful optimization of conditions. For example, tert-butyl carbamate derivatives can be synthesized through reactions such as Suzuki cross-coupling, which involves palladium-catalyzed coupling of organoboron compounds with halides . Additionally, the synthesis of N-tert-butoxycarbonyl-aminomethylphenoxyacetic acid, a handle for solid-phase peptide synthesis, demonstrates the use of tert-butyl carbamate in the preparation of intermediates for further chemical transformations .

Molecular Structure Analysis

The molecular structure of carbamate compounds can be characterized using various spectroscopic techniques, including FT-IR, NMR, and mass spectrometry. For instance, the structure of tert-butyl N-(thiophen-2yl)carbamate was studied using vibrational frequency analysis and theoretical calculations, which provided detailed information on bond lengths, bond angles, and vibrational frequencies . Similarly, 2D heteronuclear NMR experiments have been employed to characterize the structure of tert-butyl carbamate derivatives .

Chemical Reactions Analysis

Carbamate compounds can undergo a variety of chemical reactions. Enzymatic kinetic resolution of tert-butyl phenylcarbamate has been achieved using lipase-catalyzed transesterification, leading to the separation of enantiomers . Additionally, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been used as N-(Boc) nitrone equivalents in reactions with organometallics to yield N-(Boc)hydroxylamines, showcasing the versatility of tert-butyl carbamate in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of carbamate compounds are crucial for their application in various fields. For example, the determination of carbamate herbicide residues by gas chromatography after derivatization with potassium tert-butoxide/dimethyl sulphoxide/ethyl iodide highlights the importance of understanding the reactivity and stability of these compounds . The stability of tert-butyl carbamate derivatives under different conditions, such as resistance to acidolysis, is also a significant factor in their use as intermediates in organic synthesis .

Applications De Recherche Scientifique

Synthesis and Reaction Behavior

Tert-butyl N-[2-[3-iodo-4-[4-tri(propan-2-yl)silyloxyphenoxy]phenyl]ethyl]carbamate is involved in complex synthetic pathways, often as an intermediate compound. For instance, Zhao et al. (2017) demonstrated a rapid synthetic method for a similar compound, which was synthesized through acylation, nucleophilic substitution, and reduction, and emphasized its importance as an intermediate in many biologically active compounds (Zhao et al., 2017). Similarly, Smith et al. (2013) described the directed lithiation of compounds closely related to tert-butyl carbamates, highlighting the chemical reactivity and potential for substitution reactions to yield a variety of products (Smith et al., 2013).

Free-Radical Chemistry and Lactone Formation

Crich and Rahaman (2009) illustrated the utilization of iodoalkyl tert-butyl carbonates and carbamates in free-radical reactions with thiomaleic anhydride to produce substituted thiosuccinic anhydrides. Notably, after removal of the tert-butyloxycarbonyl group, this process leads to the formation of lactones or lactams, which are of significant interest in various chemical synthesis applications (Crich & Rahaman, 2009).

Molecular Structure and Crystallization

Research focusing on molecular structure and crystallization processes of similar carbamate compounds was conducted by Kant et al. (2015) and Ober et al. (2004), revealing intricate details about the non-planar conformations and crystal packing influenced by intermolecular interactions, such as hydrogen bonding (Kant et al., 2015), (Ober et al., 2004).

Propriétés

IUPAC Name |

tert-butyl N-[2-[3-iodo-4-[4-tri(propan-2-yl)silyloxyphenoxy]phenyl]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H42INO4Si/c1-19(2)35(20(3)4,21(5)6)34-24-13-11-23(12-14-24)32-26-15-10-22(18-25(26)29)16-17-30-27(31)33-28(7,8)9/h10-15,18-21H,16-17H2,1-9H3,(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSNORFLDJDHTFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C(C)C)(C(C)C)OC1=CC=C(C=C1)OC2=C(C=C(C=C2)CCNC(=O)OC(C)(C)C)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H42INO4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10468955 | |

| Record name | AGN-PC-00C3VT | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

611.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

788824-53-3 | |

| Record name | AGN-PC-00C3VT | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.